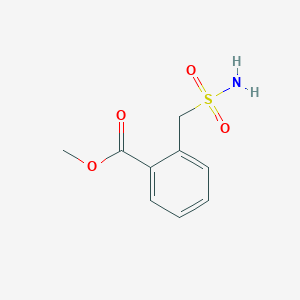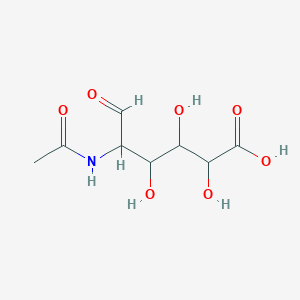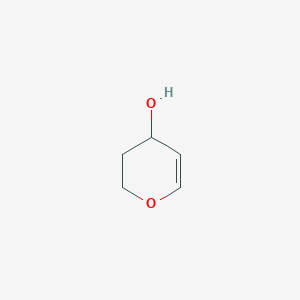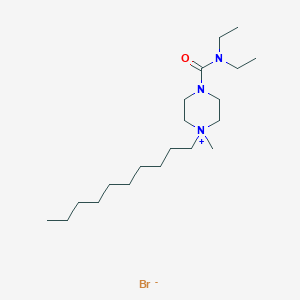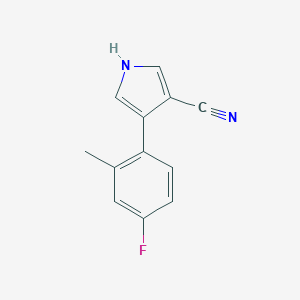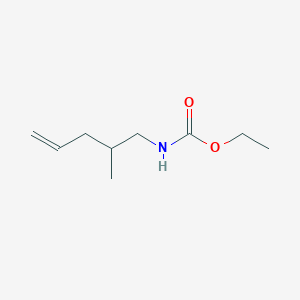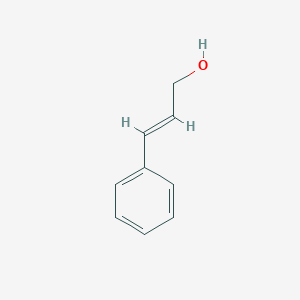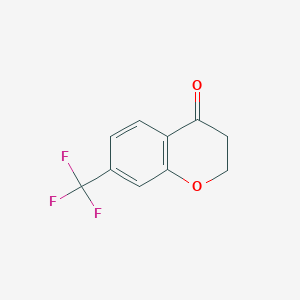
7-(Trifluoromethyl)chroman-4-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes, including 7-(Trifluoromethyl)chroman-4-one, involves regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane. This process yields high regioselectivity and good yields after acid hydrolysis. Further oxidation and reduction steps lead to the formation of fluorinated analogues of natural compounds, demonstrating the versatility of this synthetic approach (Sosnovskikh et al., 2003).
Molecular Structure Analysis
The molecular structure of 7-(Trifluoromethyl)chroman-4-one and its derivatives has been extensively studied to understand the influence of the trifluoromethyl group on the compound's chemical behavior and stability. Structural analysis through methods such as X-ray diffraction and spectroscopy reveals that the trifluoromethyl group significantly impacts the electronic distribution within the molecule, thereby affecting its reactivity and properties (Singh et al., 2013).
Chemical Reactions and Properties
7-(Trifluoromethyl)chroman-4-one undergoes various chemical reactions, including nucleophilic addition, oxidation, and reduction, which can be manipulated to produce a wide range of fluorinated organic compounds. Its chemical properties, such as reactivity towards nucleophiles and electrophiles, are significantly influenced by the presence of the trifluoromethyl group, which imparts a unique reactivity profile to the molecule (Prakash et al., 2017).
Physical Properties Analysis
The physical properties of 7-(Trifluoromethyl)chroman-4-one, such as melting point, boiling point, solubility, and stability, are critical for its application in synthesis and material science. The trifluoromethyl group enhances the compound's stability and solubility in organic solvents, making it an advantageous intermediate for pharmaceutical and agrochemical synthesis (Takano et al., 2006).
Chemical Properties Analysis
7-(Trifluoromethyl)chroman-4-one exhibits unique chemical properties due to the electron-withdrawing nature of the trifluoromethyl group. This group affects the acidity of protons adjacent to the carbonyl group, the compound's reactivity towards nucleophilic addition, and its overall electronic structure, influencing the design and synthesis of novel compounds for various applications (Rathore & Kumar, 2006).
Applications De Recherche Scientifique
Chroman-4-one scaffolds, including 7-(Trifluoromethyl)chroman-4-one, are important in heterocyclic chemistry and drug discovery. They serve as intermediates and building blocks in organic synthesis and drug design, with structural diversity leading to various categories such as benzylidene-4-chromanones and flavanones (Emami & Ghanbarimasir, 2015).
Chromium complexes containing organic π-radical ligands, such as those derived from chroman-4-one, have been studied for their electronic structures, which are important in understanding their chemical properties and potential applications (Wang et al., 2013).
The compound has been used in the regioselective nucleophilic 1,4-trifluoromethylation of chromones, leading to the synthesis of fluorinated analogs of natural compounds. This process highlights the compound's utility in creating novel fluorinated structures (Sosnovskikh et al., 2003).
7-(Trifluoromethyl)chroman-4-one derivatives have been investigated in the synthesis of nonsteroidal antiandrogens, indicating their potential applications in the treatment of androgen-responsive diseases (Tucker et al., 1988).
The chromanone scaffold, to which 7-(Trifluoromethyl)chroman-4-one belongs, is noted for its wide range of pharmacological activities. Although chemically synthesized chromanone analogs offer promising leads, further studies are required for more effective and cost-effective synthesis methods (Kamboj & Singh, 2021).
Orientations Futures
Given the significant role of 7-(Trifluoromethyl)chroman-4-one in medicinal chemistry and drug discovery, future research could focus on improving the methodologies of 4-chromanone-derived compounds . This could lead to the development of new synthetic compounds with remarkable biological and pharmaceutical activities .
Propriétés
IUPAC Name |
7-(trifluoromethyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGGJAUEQDZWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553207 | |
| Record name | 7-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)chroman-4-one | |
CAS RN |
111141-02-7 | |
| Record name | 7-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

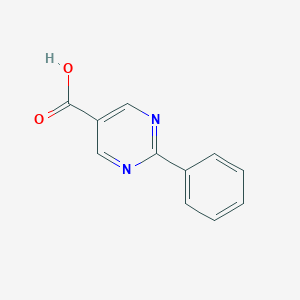
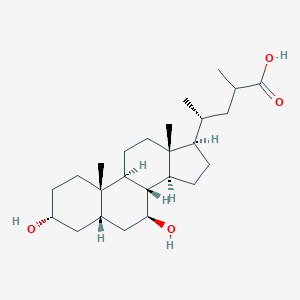
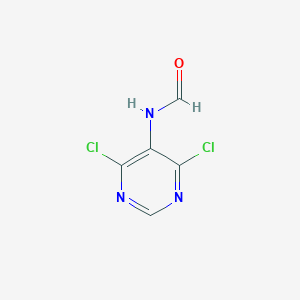
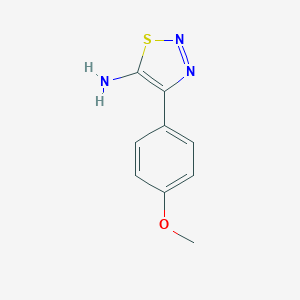
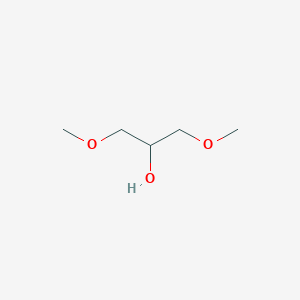
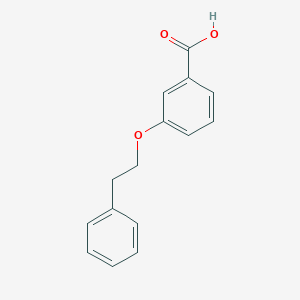
![S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate](/img/structure/B53715.png)
